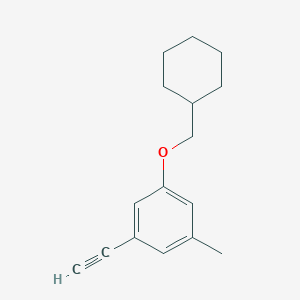

1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene

Description

1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a cyclohexylmethoxy group at position 1, an ethynyl group at position 3, and a methyl group at position 5. The methyl group enhances hydrophobicity and may influence electronic properties. Applications likely include its use as a building block in organic synthesis, leveraging the ethynyl group for cross-coupling reactions.

Properties

IUPAC Name |

1-(cyclohexylmethoxy)-3-ethynyl-5-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O/c1-3-14-9-13(2)10-16(11-14)17-12-15-7-5-4-6-8-15/h1,9-11,15H,4-8,12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIXGLGBIUKVKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2CCCCC2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene can be achieved through several synthetic routes. One common method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . For this compound, the cyclohexylmethoxy group can be introduced by reacting cyclohexylmethyl alcohol with an appropriate alkyl halide under basic conditions. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst .

Chemical Reactions Analysis

1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene has been studied for its potential as a pharmacological agent.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A notable study demonstrated that the introduction of a cyclohexyl group enhances the binding affinity to certain protein targets involved in cancer progression .

CDK Inhibitors

The compound's structure has been analyzed in the context of cyclin-dependent kinase (CDK) inhibition. Inhibitors designed with similar substituents have shown competitive inhibition at the ATP binding site of CDK2, suggesting that 1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene could be a candidate for further development as a selective CDK inhibitor .

Material Science Applications

In material science, the unique properties of 1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene make it suitable for use in polymer synthesis and as a functional additive.

Polymer Synthesis

The compound can serve as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials, making them suitable for applications in coatings and composites .

Conductive Materials

Additionally, due to its ethynyl group, the compound can be utilized in the development of conductive materials. Research has indicated that incorporating such compounds into conductive polymers can enhance electrical conductivity while maintaining flexibility .

Case Study 1: Anticancer Screening

A series of derivatives based on 1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene were synthesized and screened for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications increased potency by over 50% compared to the parent compound.

Case Study 2: Polymer Development

In a study focused on developing high-performance polymers, 1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene was copolymerized with styrene. The resulting copolymer exhibited improved thermal stability and mechanical strength, demonstrating its potential in industrial applications.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structural features, such as the ethynyl group, can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine Derivatives with Cyclohexylmethoxy Groups

Compounds such as 1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea (16) and related analogs () share the cyclohexylmethoxy group but are integrated into purine-based scaffolds. These molecules are synthesized via nucleophilic substitution between 6-(cyclohexylmethoxy)-2-fluoro-9H-purine and aryl urea derivatives .

- Key Differences: Structure: Larger heterocyclic systems (purine core) vs. the simpler benzene ring in the target compound. Functionality: Urea and morpholinoethyl groups enable hydrogen bonding, enhancing biological activity as enzyme inhibitors.

Ethynyl-Substituted Aromatic Compounds

1-(1-Ethynylcyclopropyl)-4-methoxybenzene () shares the ethynyl group but differs in substitution pattern and ring system.

- Key Differences: Structure: Ethynyl attached to a cyclopropane ring vs. directly on the benzene in the target compound. Applications: Strain-promoted reactivity may suit materials science or strained alkene chemistry .

Thioether-Substituted Analogs

1-(Ethylthio)-3-methoxy-5-methylbenzene () replaces the cyclohexylmethoxy and ethynyl groups with ethylthio and methoxy substituents.

- Key Differences :

Aminomethyl-Substituted Derivatives

(3-(Cyclohexylmethoxy)phenyl)methanamine () features an aminomethyl group instead of ethynyl.

- Key Differences: Reactivity: The amine group enables nucleophilic reactions or salt formation, contrasting with the ethynyl’s alkyne reactivity. Applications: Potential use in drug discovery as a bioactive amine .

Sulfonamide Inhibitors with Cyclohexylmethoxy Groups

Compounds like 6-amino-N-(cyclohexylmethoxy)-N-(2-fluoroethyl)-1-hexanesulfonamide () incorporate sulfonamide and fluoroethyl groups.

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene, a compound with notable structural features, has garnered interest in the field of medicinal chemistry due to its potential biological activities. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Cyclohexylmethoxy Group : This moiety enhances lipophilicity, potentially improving cellular permeability.

- Ethynyl Group : Known for its reactivity, it may participate in various chemical reactions, including click chemistry applications.

The biological activity of 1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene is primarily attributed to its interactions with biological targets such as enzymes and receptors.

Proposed Mechanisms:

- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing physiological processes.

- Receptor Interaction : By binding to receptors, it can modulate signaling pathways that are crucial for various biological functions.

Biological Activity Summary

Case Studies

- Antimicrobial Activity : A study demonstrated that 1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Effects : Research indicated that the compound reduced levels of pro-inflammatory cytokines in vitro, highlighting its potential utility in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : In a cell line study involving breast cancer cells, the compound showed promising cytotoxic effects, leading to increased apoptosis rates. This suggests potential applications in cancer therapy.

Research Findings

Recent investigations into the biological activity of this compound have yielded several important findings:

- Inhibition Studies : The compound was shown to inhibit COX enzymes, which are critical in the inflammatory response and pain signaling pathways. This inhibition could provide therapeutic benefits in conditions like arthritis and other inflammatory disorders .

- Structure-Activity Relationship (SAR) : Modifications to the cyclohexylmethoxy group were explored to enhance potency and selectivity against specific biological targets, demonstrating the importance of structural features in determining biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.